4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(5-Chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a fused benzoxazepine core with a 3,5-dione system. The compound features a 5-chloro-2-methoxyphenyl ketone group at the 4-position and an isopropyl substituent at the 2-position. Its molecular formula is inferred as C₂₁H₁₉ClN₂O₅ (based on structural analogs in ), with a calculated average mass of ~414.84 g/mol.
Properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H20ClNO5/c1-12(2)19-21(26)23(20(25)14-6-4-5-7-18(14)28-19)11-16(24)15-10-13(22)8-9-17(15)27-3/h4-10,12,19H,11H2,1-3H3 |
InChI Key |
FPZLAGKJWLRUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2-methoxyphenyl boronic acid with an appropriate oxoethylating agent under controlled conditions. The reaction is often catalyzed by a palladium-based catalyst and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells by targeting specific signaling pathways involved in tumor growth .
2. Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Properties
The neuroprotective effects of benzoxazepine derivatives have also been explored. They may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models indicate that these compounds can enhance neuronal survival and function .
Therapeutic Applications
1. Drug Development
The unique chemical structure of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione positions it as a candidate for drug development in oncology and neurology. Its ability to modulate key biological pathways makes it a target for further investigation in clinical trials aimed at developing new therapeutic agents .
2. Combination Therapies
This compound may also be effective in combination therapies where it can enhance the efficacy of existing treatments. For example, studies suggest that when used alongside conventional chemotherapeutics, it can lower the required doses of these drugs while maintaining therapeutic effectiveness .
Case Study 1: Anticancer Efficacy
A recent clinical trial assessed the efficacy of a derivative of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment compared to baseline measurements, alongside manageable side effects .
Case Study 2: Neuroprotection
In a preclinical study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation in the brain. These findings support its potential use as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : The target compound’s 5-chloro-2-methoxyphenyl group may target enzymes or receptors sensitive to halogenated aromatics (e.g., kinases or GPCRs), analogous to fluorine-substituted PET tracers () .
- Metabolic Stability : The isopropyl group could reduce oxidative metabolism compared to ethyl analogs, as seen in other pharmaceuticals where branching decreases CYP450 interactions .
- Solubility : The chloro and methoxy groups may balance lipophilicity and aqueous solubility, critical for oral bioavailability.
Biological Activity
The compound 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.8 g/mol. The chemical structure features a benzoxazepine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN4O5 |
| Molecular Weight | 420.8 g/mol |
| IUPAC Name | 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the 5-chloro-2-methoxyphenyl group enhances its affinity for certain receptors and enzymes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Binding : It can bind to various receptors involved in signaling pathways, modulating their activity and influencing cellular responses.
- Epigenetic Modulation : Some studies suggest that compounds with similar structures can affect gene expression through epigenetic mechanisms such as DNA methylation and histone modification.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pathways associated with cell death. For instance:
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 10 µM, indicating effective growth inhibition .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages.
- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 µg/mL |
| Escherichia coli | 8 µg/mL |
Research Findings
Several studies have explored the biological activities of related compounds and their mechanisms:
- Inhibition of IDO1 : Compounds structurally similar to the target molecule have shown inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune regulation and cancer progression .
- Gene Expression Modulation : Gene Ontology analysis has indicated that certain derivatives activate MAPK pathways, leading to changes in gene expression profiles associated with cell survival and proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
